molecular formula C17H20N6O3 B11490897 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11490897
M. Wt: 356.4 g/mol
InChI Key: FXZSGDCQAFMCFT-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring through an ethyl and butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling through an ethyl chain and subsequent attachment of the butanamide group. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide is unique due to its specific combination of benzimidazole and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C17H20N6O3/c1-12-11-16(23(25)26)21-22(12)10-4-7-17(24)18-9-8-15-19-13-5-2-3-6-14(13)20-15/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,24)(H,19,20)

InChI Key

FXZSGDCQAFMCFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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